Synthetic Versatility: Carboxylic Acid Handle Enables Direct Amide Conjugation Versus Amide-Only or Theophylline-Based Inhibitors
The target compound uniquely presents a free carboxylic acid at position 4 of the quinazoline scaffold. This contrasts with NCT-501 (theophylline-based, no carboxylic acid) and CM037 (benzothenopyrimidine with sulfur-ether linkage, no free acid) . The carboxylate can be directly coupled to primary or secondary amines via standard amide coupling reagents (EDC, HATU) to generate libraries of 4-carboxamide derivatives. The related amide analog BMH-21 (4-carboxamide with dimethylaminoethyl side chain) demonstrates that structural elaboration at this position yields potent RNA Polymerase I inhibitors (IC50 60 nM) and p53 activators [1], validated by multiple vendors as a research tool with >98% purity . This synthetic entry point is entirely absent in NCT-501 and DEAB, which require de novo synthesis for analog generation.
| Evidence Dimension | Functional group at position 4; capability for one-step amide library synthesis |
|---|---|
| Target Compound Data | Free carboxylic acid (-COOH); direct amide coupling viable |
| Comparator Or Baseline | NCT-501: theophylline core, no carboxylate; CM037: thienopyrimidine with ethyl acetate moiety, no free acid; DEAB: benzaldehyde, no heterocyclic acid |
| Quantified Difference | 0 to 1 (absolute presence vs. absence of synthetically accessible carboxylic acid) |
| Conditions | Structural comparison from published molecular formulas and datasheets |
Why This Matters
For SAR-driven medicinal chemistry and chemical probe development, a compound with a direct conjugation handle reduces the number of synthesis steps, accelerating lead optimization and reducing procurement costs for derivative libraries.
- [1] Bertin Bioreagent. BMH-21, IC50 60 nM for 47S rRNA transcript inhibition; IC50 0.7 µM for A375 cell viability. https://www.bertin-bioreagent.com/bmh-21/ View Source
